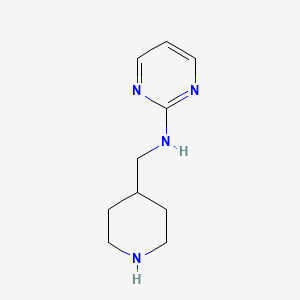

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Vue d'ensemble

Description

“N-(Piperidin-4-ylmethyl)pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “N-(Piperidin-4-ylmethyl)pyrimidin-2-amine”, has been widely studied. Various methods have been developed, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Molecular Structure Analysis

The molecular structure of “N-(Piperidin-4-ylmethyl)pyrimidin-2-amine” is characterized by a pyrimidine ring linked to a piperidine ring via a methylene bridge . The molecular weight of this compound is 178.24 g/mol .

Chemical Reactions Analysis

Pyrimidine derivatives, including “N-(Piperidin-4-ylmethyl)pyrimidin-2-amine”, are known to participate in various chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Applications De Recherche Scientifique

Anti-inflammatory Applications

- Scientific Field : Medicinal Chemistry

- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative being studied.

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Applications in Non-linear Optics

- Scientific Field : Material Science

- Summary of Application : Certain pyrimidine derivatives have been incorporated into layered inorganic compounds, which might serve as the host carriers . These materials have potential use in non-linear optics .

- Methods of Application : The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods .

- Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Anticancer Applications

- Scientific Field : Oncology

- Summary of Application : Certain pyrimidine derivatives have shown potential as anticancer agents. Specifically, N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors have been identified as potential anticancer agents .

- Methods of Application : The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, affording a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .

- Results or Outcomes : Among the synthesized compounds, one was identified as the most potent CDK2 inhibitor (Ki = 0.005 µM) with a degree of selectivity over other CDKs tested. This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

Pharmaceutical Applications

- Scientific Field : Pharmaceutical Chemistry

- Summary of Application : Piperidines, which are part of the structure of “N-(Piperidin-4-ylmethyl)pyrimidin-2-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Results or Outcomes : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Antiviral Applications

- Scientific Field : Virology

- Summary of Application : Pyrimidines have shown potential as antiviral agents . They display a range of pharmacological effects including antiviral activities .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

Antioxidant Applications

- Scientific Field : Biochemistry

- Summary of Application : Pyrimidines also display antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

Safety And Hazards

The safety data sheet for a similar compound, “1-pyrimidin-2-yl-piperidin-4-ylamine”, indicates that it is harmful if swallowed and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid ingestion, inhalation, and contact with skin and eyes .

Orientations Futures

Pyrimidine derivatives, including “N-(Piperidin-4-ylmethyl)pyrimidin-2-amine”, have shown potential in various pharmacological applications, including as anti-inflammatory, antitrypanosomal, and antiplasmodial agents . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies.

Propriétés

IUPAC Name |

N-(piperidin-4-ylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUCGGGAQDYSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582981 | |

| Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine | |

CAS RN |

521273-76-7 | |

| Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

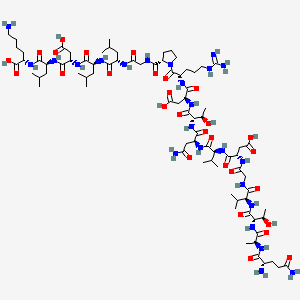

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

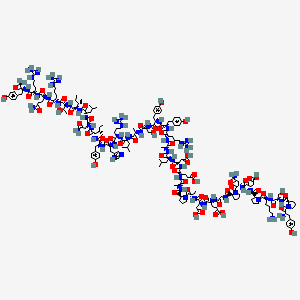

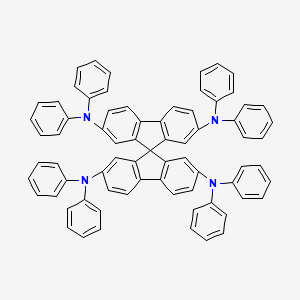

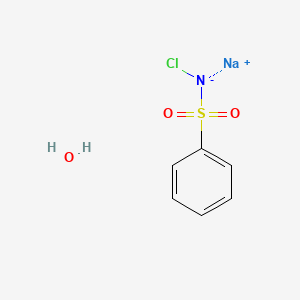

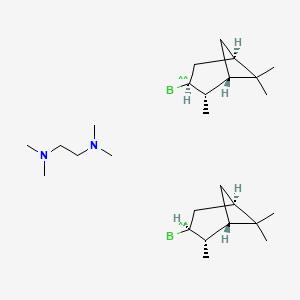

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.